molecular formula C8H15NO B13156953 1-(1-Aminocyclobutyl)butan-1-one

1-(1-Aminocyclobutyl)butan-1-one

Cat. No.: B13156953
M. Wt: 141.21 g/mol
InChI Key: FQGQYSZROATWDF-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)butan-1-one is an organic compound with the molecular formula C₈H₁₅NO It is characterized by a cyclobutyl ring attached to a butanone moiety with an amino group at the cyclobutyl position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminocyclobutyl)butan-1-one can be synthesized through several methods. One common approach involves the cyclization of γ-substituted amino acid derivatives. This method typically requires the use of strong bases and specific reaction conditions to achieve the desired cyclobutyl ring formation .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclobutyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products:

Scientific Research Applications

1-(1-Aminocyclobutyl)butan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl ring provides rigidity, which can affect the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

    1-Aminocyclopropanecarboxylic Acid: Shares the cyclopropyl ring structure but differs in the functional groups attached.

    1-Aminocyclobutanecarboxylic Acid: Similar cyclobutyl ring but with a carboxylic acid group instead of a ketone.

Uniqueness: 1-(1-Aminocyclobutyl)butan-1-one is unique due to its combination of a cyclobutyl ring and a butanone moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(1-aminocyclobutyl)butan-1-one

InChI

InChI=1S/C8H15NO/c1-2-4-7(10)8(9)5-3-6-8/h2-6,9H2,1H3

InChI Key

FQGQYSZROATWDF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1(CCC1)N

Origin of Product

United States

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